molecular formula C20H19NO2S2 B8755394 Ethyl 2-cyano-3,3-bis(benzylthio)acrylate CAS No. 19607-34-2

Ethyl 2-cyano-3,3-bis(benzylthio)acrylate

Cat. No. B8755394
M. Wt: 369.5 g/mol
InChI Key: ZQAVXRZNNHNNIQ-UHFFFAOYSA-N
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Patent
US08163759B2

Procedure details

Under nitrogen atmosphere, sodium hydride (60%, 6.77 g) was added to dimethylformamide (75 mL). Thereto was added dropwise a solution of ethyl cyanoacetate (9.57 g) in dimethylformamide (15 mL) under cooling (internal temperature: ca. 10° C.) over a period of 15 minutes, and the mixture was stirred at room temperature for 10 minutes. Thereto was added dropwise a solution of carbon disulfide (5.09 mL) in dimethylformamide (12 mL) under cooling (internal temperature ≦10° C.) over a period of 20 minutes. The mixture was stirred at room temperature overnight, and thereto was added dropwise a solution of benzyl bromide (20.1 mL) in dimethylformamide (23 mL) under cooling (internal temperature ≦25° C.). The mixture was stirred at 70° C. for 7 hours and at room temperature overnight. The reaction mixture was poured in ice-water, and the mixture was stirred. The precipitates were collected by filtration and recrystallized from hot ethanol. The resultant crystals were washed with cold ethanol to give ethyl 2-cyano-3,3-bis(benzylthio)acrylate (25.63 g, yield: 82%) as a colorless solid.
Quantity
6.77 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
9.57 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
5.09 mL
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
solvent
Reaction Step Three
Quantity
20.1 mL
Type
reactant
Reaction Step Four
Quantity
23 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])#[N:4].[C:11](=[S:13])=[S:12].[CH2:14](Br)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CN(C)C=O>[C:3]([C:5](=[C:11]([S:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[S:12][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:6]([O:8][CH2:9][CH3:10])=[O:7])#[N:4] |f:0.1|

Inputs

Step One
Name
Quantity
6.77 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
9.57 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
5.09 mL
Type
reactant
Smiles
C(=S)=S
Name
Quantity
12 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
20.1 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
23 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling (internal temperature ≦10° C.) over a period of 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
under cooling (internal temperature ≦25° C.)
STIRRING
Type
STIRRING
Details
The mixture was stirred at 70° C. for 7 hours and at room temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the mixture was stirred
FILTRATION
Type
FILTRATION
Details
The precipitates were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from hot ethanol
WASH
Type
WASH
Details
The resultant crystals were washed with cold ethanol

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(#N)C(C(=O)OCC)=C(SCC1=CC=CC=C1)SCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 25.63 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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